
Estetrol-d4 (Major)
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Overview
Description
Estetrol-d4 (Major) is a deuterated form of estetrol, a natural estrogenic steroid hormone produced by the human fetal liver during pregnancy. Estetrol is one of the four natural estrogens found in humans, alongside estrone, estradiol, and estriol. The physiological function of estetrol remains unclear, but it has been extensively studied for its potential therapeutic applications, particularly in women’s health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estetrol-d4 (Major) involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of estetrol-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Estetrol-d4 (Major) undergoes various chemical reactions, including:
Oxidation: Estetrol-d4 can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert estetrol-d4 into its corresponding alcohols.
Substitution: Estetrol-d4 can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of estetrol-d4. These derivatives have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Estetrol-d4 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of estetrol and its derivatives.
Biology: Employed in biological studies to investigate the role of estetrol in fetal development and its potential therapeutic effects.
Medicine: Explored for its use in hormone replacement therapy and as a component of oral contraceptives.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug metabolism and pharmacokinetics .
Mechanism of Action
Estetrol-d4 (Major) exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α (ER-α) and estrogen receptor-β (ER-β). It demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity makes estetrol-d4 a promising candidate for therapeutic applications with a favorable safety profile .
Comparison with Similar Compounds
Similar Compounds
Estrone: Another natural estrogen found in humans, primarily produced in the ovaries.
Estradiol: The most potent natural estrogen, also produced in the ovaries.
Estriol: A weaker estrogen produced during pregnancy.
Uniqueness of Estetrol-d4 (Major)
Estetrol-d4 (Major) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in scientific research. Its tissue-selective activity and favorable safety profile make it a valuable compound for therapeutic applications, particularly in women’s health .
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing Estetrol-d4’s toxicity in non-clinical studies?
Non-clinical toxicity evaluation of Estetrol-d4 should combine in vitro assays (e.g., cell viability, genotoxicity tests) with in vivo animal studies, prioritizing chronic exposure models to assess organ-specific effects. Regulatory guidelines (e.g., FDA, EMA) mandate evaluations of carcinogenicity and reproductive toxicity, requiring multi-species testing (e.g., rodent and non-rodent models) to identify species-specific responses. Dose-response relationships must be established using standardized protocols, such as OECD Test Guidelines 452 (chronic toxicity) and 443 (reproductive toxicity) .
Q. How should researchers design Phase 4 studies to evaluate rare adverse events of Estetrol-d4?
Phase 4 studies require large-scale, population-based cohorts (n > 100,000) to detect rare adverse events (e.g., thromboembolic events). Longitudinal observational designs, such as prospective cohort studies or registries, are preferred. Data collection should include real-world pharmacovigilance metrics, leveraging electronic health records (EHRs) and patient-reported outcomes. Statistical power calculations must account for low incidence rates (e.g., <0.1%) using Poisson regression or survival analysis .
Q. What are the critical variables to control in pharmacokinetic (PK) studies of Estetrol-d4?
Key variables include:
- Independent Variables : Dose regimen, administration route (oral vs. intravenous), and metabolic enzyme interactions (e.g., CYP3A4 activity).
- Dependent Variables : Plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
- Confounding Factors : Age, hepatic/renal function, and concomitant medications. Use crossover designs to minimize inter-individual variability and apply mixed-effects models for population PK analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in Estetrol-d4’s receptor-binding data across studies?
Discrepancies in binding affinity (e.g., ERα vs. ERβ selectivity) may arise from assay variability (e.g., radioligand vs. fluorescence polarization). To reconcile findings:
- Perform head-to-head comparisons using standardized assays (e.g., competitive binding with [³H]-estradiol).
- Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for heterogeneity via random-effects models.
- Validate results using in silico docking simulations to identify structural determinants of binding .
Q. What advanced statistical methods are suitable for analyzing Estetrol-d4’s dose-dependent effects in preclinical models?
For non-linear dose-response relationships, use:
- Emax models : To estimate maximal effect and EC50.
- Benchmark dose (BMD) analysis : For toxicological thresholds.
- Bayesian hierarchical models : To integrate data from multiple studies while accounting for variability. Ensure robustness via sensitivity analysis and bootstrap validation .
Q. How should longitudinal studies be designed to evaluate Estetrol-d4’s epigenetic impacts?
Longitudinal designs must include:
- Time-series sampling : Collect biospecimens (e.g., blood, tissue biopsies) at baseline, mid-study, and endpoint.
- Epigenetic endpoints : DNA methylation (e.g., EPIC array) and histone modification profiles.
- Covariate tracking : Lifestyle factors (diet, stress) and environmental exposures. Use mixed-effects regression or generalized estimating equations (GEE) to model temporal changes .
Q. What strategies mitigate bias in retrospective analyses of Estetrol-d4’s clinical outcomes?
- Apply propensity score matching to balance confounders (e.g., age, comorbidities).
- Use instrumental variable analysis to address unmeasured confounding.
- Validate findings via triangulation with prospective data or Mendelian randomization .
Q. Ethical and Methodological Considerations
Q. How can researchers ensure ethical integrity in studies involving vulnerable populations (e.g., pregnant individuals)?
- Informed consent : Use tiered consent forms allowing participants to opt out of sensitive data collection (e.g., genetic testing).
- Data anonymization : Apply k-anonymity or differential privacy techniques to EHR-derived datasets.
- Ethics oversight : Submit protocols to institutional review boards (IRBs) with expertise in reproductive health .
Q. What frameworks support reproducible analysis of Estetrol-d4’s metabolomic data?
- Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw mass spectrometry files.
- Pipeline transparency : Use containerized workflows (e.g., Docker, Nextflow) to ensure computational reproducibility.
- Metadata rigor : Document instrument parameters (e.g., LC-MS column type, ionization mode) in public repositories like MetaboLights .
Q. Data Management and Reporting
Q. How should researchers structure data management plans (DMPs) for multi-center Estetrol-d4 trials?
DMPs must specify:
- Data sharing : Use controlled-access platforms (e.g., Vivli) with granular permissions.
- Version control : Track dataset revisions via Git-LFS or Dataverse.
- Long-term archiving : Deposit data in FAIR-aligned repositories (e.g., Zenodo, Dryad) post-publication .
Q. What are best practices for reporting contradictory findings in Estetrol-d4 publications?
- Transparency : Disclose all pre-registered hypotheses and exploratory analyses separately.
- Sensitivity reporting : Include supplementary materials detailing robustness checks (e.g., outlier exclusion, model assumptions).
- Interpretation balance : Discuss limitations in the context of biological plausibility and prior evidence .
Properties
Molecular Formula |
C18H24O4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-2,4,6,6-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,3D,8D |
InChI Key |
AJIPIJNNOJSSQC-SCCHASIWSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H]([C@H]([C@@H]4O)O)O)C)([2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.